REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:10][C:9]2[CH:11]=[C:12]([CH:14]=[O:15])[S:13][C:8]=2[CH:7]=1)=[O:5])C.[O-]S([O-])(=O)=O.[Mg+2]>C(OCC)(=O)C>[CH:14]([C:12]1[S:13][C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[NH:10][C:9]=2[CH:11]=1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N1)C=C(S2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=2NC(=CC2S1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |